molecular formula C5H10ClF2NO2S B2584648 6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride CAS No. 2416228-80-1

6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride

Cat. No.: B2584648
CAS No.: 2416228-80-1
M. Wt: 221.65
InChI Key: YLOOCOHMFIDTIP-UHFFFAOYSA-N
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Description

6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride is a chemical compound with the molecular formula C5H9F2NO2S·HCl. It is a derivative of thiazepane, a seven-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of fluorine atoms and the sulfone group in its structure imparts unique chemical properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride typically involves the following steps:

    Formation of the Thiazepane Ring: The initial step involves the cyclization of appropriate precursors to form the thiazepane ring. This can be achieved through nucleophilic substitution reactions.

    Introduction of Fluorine Atoms: Fluorination is carried out using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Oxidation to Sulfone: The thiazepane ring is then oxidized to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and sulfone group play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,4-thiazepane 1,1-dioxide
  • 6,6-Dichloro-1,4-thiazepane 1,1-dioxide
  • 6,6-Dibromo-1,4-thiazepane 1,1-dioxide

Uniqueness

6,6-Difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity. The fluorine atoms enhance its stability, lipophilicity, and ability to form strong interactions with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

6,6-difluoro-1,4-thiazepane 1,1-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO2S.ClH/c6-5(7)3-8-1-2-11(9,10)4-5;/h8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEIOCTWYULUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(CN1)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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